2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate
Overview
Description
2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate is a complex organic compound that features a piperazine ring substituted with an adamantyl group, an oxoethyl group, and a benzoylamino phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a substitution reaction using 1-adamantyl bromomethyl ketone.
Formation of the Oxoethyl Group: The oxoethyl group is introduced through an acylation reaction involving oxalyl chloride and the piperazine derivative.
Attachment of the Benzoylamino Phenyl Acetate Moiety: This step involves the reaction of the intermediate with benzoyl chloride and phenylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, such as halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design, particularly for targeting neurological conditions and infectious diseases.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is used as an acetylcholinesterase inhibitor.
N-(4-methylpiperazin-1-yl)phenanthridine: Known for its anti-mycobacterial activity.
Uniqueness
2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate is unique due to the presence of the adamantyl group, which imparts additional stability and lipophilicity to the molecule. This makes it distinct from other piperazine derivatives and enhances its potential as a drug candidate .
Properties
IUPAC Name |
[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl] 2-benzamido-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O4/c35-27(33-11-13-34(14-12-33)31-18-22-15-23(19-31)17-24(16-22)20-31)21-38-30(37)28(25-7-3-1-4-8-25)32-29(36)26-9-5-2-6-10-26/h1-10,22-24,28H,11-21H2,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROHVBORWBGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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